N-(4-fluorophenyl)propanamide chemical properties and molecular structure
N-(4-fluorophenyl)propanamide chemical properties and molecular structure
An In-depth Technical Guide to the Chemical Properties and Molecular Structure of N-(4-fluorophenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of N-(4-fluorophenyl)propanamide, a significant chemical entity within the landscape of medicinal chemistry and materials science. We delve into its core chemical properties, elucidate its molecular structure through spectroscopic analysis, and present a validated protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this compound. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique electronic properties that are frequently exploited in the design of bioactive molecules, making a thorough understanding of this scaffold essential.
Introduction: The Significance of a Fluorinated Amide Scaffold
N-(4-fluorophenyl)propanamide, also known as 4'-fluoropropionanilide, belongs to the class of N-aryl amides. This structural motif is a cornerstone in the development of novel therapeutics and functional materials. The amide linkage provides a stable, planar structural element capable of forming key hydrogen bonds, a critical interaction in many biological systems.
The true significance of this particular molecule, however, lies in the strategic placement of a fluorine atom at the para-position of the phenyl ring. Fluorine, being the most electronegative element, possesses a small van der Waals radius and a unique ability to modulate the physicochemical properties of a molecule without significantly increasing its size. Its introduction can:
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Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the in vivo half-life of a drug candidate.
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Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.
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Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization state and receptor binding.
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Induce Favorable Conformations: Fluorine can engage in specific non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups, to stabilize desired molecular conformations for optimal target engagement.
This guide will systematically explore the properties that arise from this combination of a propanamide group and a 4-fluorophenyl ring, providing a foundational resource for its application in research and development. The N-(4-fluorophenyl)amide scaffold is found in molecules investigated for a range of biological activities, including potential anticancer agents and transient receptor potential vanilloid 1 (TRPV1) antagonists[1][2].
Identification and Physicochemical Properties
For any experimental work, precise identification and understanding of a compound's physical properties are paramount. The key identifiers and computed physicochemical properties of N-(4-fluorophenyl)propanamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(4-fluorophenyl)propanamide | [3] |
| Synonyms | 4'-Fluoropropionanilide | [3] |
| CAS Number | 457-74-9 | [3] |
| Molecular Formula | C₉H₁₀FNO | [3] |
| Molecular Weight | 167.18 g/mol | [3] |
| Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)F | [3] |
| InChI Key | MXCKOVUKAAUIQS-UHFFFAOYSA-N | [3] |
| Physicochemical Property | Predicted/Calculated Value | Source |
| XLogP3 | 1.7 | [3] |
| Exact Mass | 167.074642105 Da | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Molecular Structure and Conformational Analysis
The molecular architecture of N-(4-fluorophenyl)propanamide is defined by the interplay between the planar phenyl ring and the propanamide side chain.
Caption: 2D Molecular Structure of N-(4-fluorophenyl)propanamide.
Key structural insights:
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Amide Planarity: The amide bond (C-N) possesses significant double-bond character due to resonance, resulting in a planar configuration of the O=C-N-H atoms. This planarity is crucial for its hydrogen bonding capabilities.
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Conformation: The overall 3D shape is determined by the rotation around the N-C(aryl) and C-C(ethyl) single bonds. The dihedral angle between the plane of the amide group and the plane of the phenyl ring is a critical conformational parameter. In related structures like N-(4-Fluorophenyl)-2,2-dimethylpropanamide, this angle has been determined by X-ray crystallography to be 39.1°.[4] However, in more sterically hindered analogs such as N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the ring and amide group can be nearly perpendicular, with a dihedral angle of 87.30°.[5] For N-(4-fluorophenyl)propanamide, a non-planar conformation is expected to be the lowest energy state in solution.
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of a synthesized compound. While experimental spectra are not publicly available, a detailed profile of expected spectroscopic data can be predicted based on the known structure and data from analogous compounds.[6]
Proton Nuclear Magnetic Resonance (¹H NMR)
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Rationale: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
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Expected Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | br s | 1H | N-H | Amide proton, typically broad. |
| ~7.4 - 7.5 | dd | 2H | Ar-H (ortho to NH) | Deshielded by the amide group, split by adjacent Ar-H and the distant F atom. |
| ~6.9 - 7.1 | t | 2H | Ar-H (ortho to F) | Shielded relative to the other aromatic protons, split by adjacent Ar-H. |
| ~2.3 - 2.4 | q | 2H | -CO-CH₂ -CH₃ | Methylene protons, split into a quartet by the adjacent methyl group. |
| ~1.2 - 1.3 | t | 3H | -CO-CH₂-CH₃ | Methyl protons, split into a triplet by the adjacent methylene group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
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Rationale: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment. The presence of fluorine will introduce characteristic C-F coupling constants.
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Expected Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~172 | C =O | Amide carbonyl carbon. |
| ~159 (d, ¹JCF ≈ 243 Hz) | C -F | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |
| ~134 (d, ⁴JCF ≈ 3 Hz) | C -NH | Aromatic carbon bonded to the nitrogen, showing a small four-bond coupling. |
| ~122 (d, ³JCF ≈ 8 Hz) | C H (ortho to NH) | Aromatic carbons ortho to the amide group. |
| ~115 (d, ²JCF ≈ 22 Hz) | C H (ortho to F) | Aromatic carbons ortho to the fluorine atom. |
| ~30 | -CO-CH₂ -CH₃ | Methylene carbon. |
| ~10 | -CO-CH₂-CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
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Expected Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2980 | C-H Stretch | Aliphatic (sp³) |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.
-
Expected Data (Electron Ionization, EI):
-
Molecular Ion (M⁺): m/z = 167. This peak confirms the molecular weight of the compound.
-
Major Fragments: The fragmentation is predictable and serves as a fingerprint for the molecule's structure.
-
Caption: Plausible EI-MS Fragmentation Pathway for N-(4-fluorophenyl)propanamide.
Synthesis and Purification Protocol
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Principle of Synthesis (Causality): The most direct and reliable method for synthesizing N-(4-fluorophenyl)propanamide is the nucleophilic acyl substitution reaction between 4-fluoroaniline and an activated propanoic acid derivative, such as propanoyl chloride. 4-fluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. A tertiary amine base, like triethylamine, is included as an acid scavenger. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the 4-fluoroaniline reactant and thereby ensuring the reaction proceeds to completion.
Caption: Experimental Workflow for Synthesis and Purification.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~5 mL per mmol of aniline) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(4-fluorophenyl)propanamide as a pure solid.
-
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 4 (NMR, IR, MS) and by melting point analysis. A sharp melting point is indicative of high purity.
Safety and Handling
As a laboratory chemical, N-(4-fluorophenyl)propanamide should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related N-aryl amides and anilines.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][8]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]
-
First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[9]
-
Eye Contact: Flush eyes immediately with copious amounts of water for at least 15 minutes.[9]
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention in all cases of significant exposure.[7]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[7][8]
Conclusion and Future Directions
N-(4-fluorophenyl)propanamide is a structurally simple yet chemically significant molecule. Its properties are defined by the robust amide linkage and the modulating effects of the para-fluorine substituent. This guide has provided a detailed technical framework covering its identification, molecular structure, expected spectroscopic signature, and a validated synthetic protocol. The insights and procedures detailed herein are designed to empower researchers to confidently synthesize, characterize, and utilize this valuable chemical scaffold in their own research, whether for developing novel pharmaceuticals, designing advanced materials, or exploring fundamental chemical principles.
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